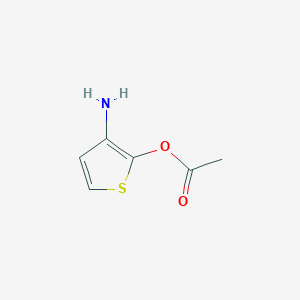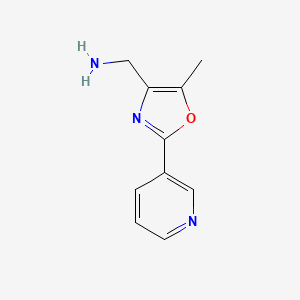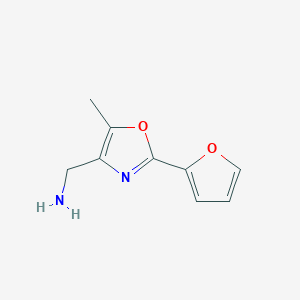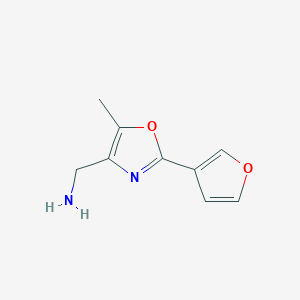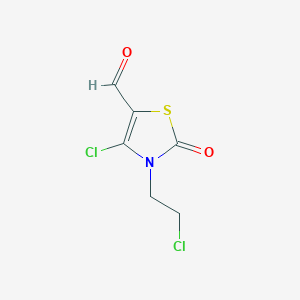
4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
Descripción general
Descripción
4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde (CECTCA) is an organic compound that is widely used in the field of synthetic chemistry for the synthesis of various compounds. CECTCA is a useful starting material for the synthesis of heterocyclic compounds, such as thiazoles and their derivatives. In addition, CECTCA can be used to synthesize a variety of other compounds, such as esters, amides, and nitro compounds. CECTCA has become an important reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Environmental Analysis and Monitoring
The compound’s structure suggests potential use in environmental analysis. Researchers have explored its applicability in detecting and quantifying semivolatile organic compounds (SVOCs) in environmental samples. For instance, a fast method using gas chromatography-mass spectrometry (GC/MS) in multiple reaction monitoring (MRM) mode has been developed for EPA Method 8270D/E . This method offers increased sensitivity and selectivity, making it suitable for analyzing SVOCs in soil, water, and air samples.
Medicinal Chemistry and Drug Development
The 4-chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde scaffold has potential as a building block for drug design. Researchers have investigated its derivatives for antimicrobial activity. For example, malonamide derivatives containing this core structure have shown promising activity against Staphylococcus aureus, including antibiotic-resistant strains . Further exploration of its pharmacological properties could lead to novel therapeutic agents.
Coumarin Derivatives Synthesis
The compound’s formyl group at the 3-position makes it a valuable precursor for synthesizing coumarin derivatives. Researchers have utilized it to develop 3,4-substituted coumarins and other heterocyclic compounds. These derivatives often exhibit interesting biological activities, including antitumor, antioxidant, and anti-inflammatory effects. The 4-chloro-3-formylcoumarin moiety serves as a versatile starting point for such synthetic endeavors .
Photophysical Studies and Fluorescent Probes
The presence of both a thiazole ring and an aldehyde group suggests potential photophysical properties. Researchers have explored its fluorescence behavior and used it as a fluorescent probe in biological studies. By attaching this compound to specific biomolecules, scientists can track cellular processes, monitor enzyme activity, and visualize intracellular events.
Propiedades
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2-oxo-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-1-2-9-5(8)4(3-10)12-6(9)11/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYVJGLBXLEGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N1C(=C(SC1=O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2-chloroethyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



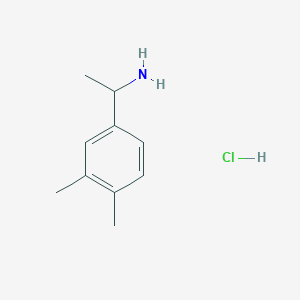
![3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3038829.png)
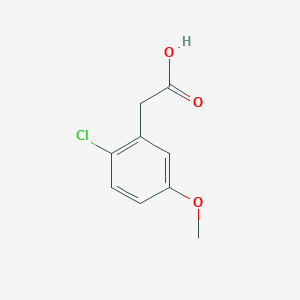
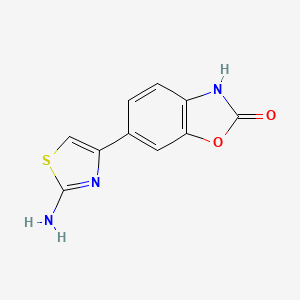
![(4aS,9aR)-4,4a,9,9a-tetrahydro-Indeno[2,1-b]-1,4-oxazin-3(2H)-one](/img/structure/B3038833.png)




